

# Application Notes and Protocols for Calcium Glubionate in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: *Calcium glubionate*

Cat. No.: *B046783*

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## Introduction

Calcium ions ( $\text{Ca}^{2+}$ ) are ubiquitous second messengers crucial for a multitude of cellular processes, making them a key target in drug discovery. High-throughput screening (HTS) assays that measure intracellular  $\text{Ca}^{2+}$  mobilization are fundamental for identifying and characterizing modulators of various targets, including G-protein coupled receptors (GPCRs) and ion channels. The choice of the extracellular calcium source in these assays is critical for ensuring physiological relevance and minimizing off-target effects. **Calcium glubionate**, a highly soluble and biocompatible organic calcium salt, presents a compelling alternative to commonly used inorganic salts like calcium chloride. This document provides detailed application notes and protocols for the utilization of **calcium glubionate** in HTS assays.

## Application Notes

### Physicochemical Properties of Calcium Glubionate

**Calcium glubionate** is a salt of calcium with gluconic and lactobionic acids, exhibiting excellent solubility and stability in aqueous solutions, a critical feature for HTS assay buffers. Unlike calcium chloride, which can sometimes lead to precipitation in phosphate-buffered solutions, **calcium glubionate** offers improved compatibility with common cell culture media.

Its organic nature may also contribute to reduced cellular stress compared to inorganic calcium salts.

## Rationale for Using Calcium Glubionate in HTS Assays

The primary rationale for using **calcium glubionate** in HTS assays is to provide a bioavailable and well-tolerated source of extracellular calcium. In assays targeting the Calcium-Sensing Receptor (CaSR), voltage-gated calcium channels (VGCCs), or GPCRs that modulate intracellular calcium, precise control over extracellular  $\text{Ca}^{2+}$  concentration is paramount.

**Calcium glubionate** dissociates in solution to provide a steady supply of  $\text{Ca}^{2+}$  ions, enabling the accurate determination of agonist and antagonist potencies. Its potentially lower cytotoxicity compared to calcium chloride makes it particularly suitable for long-incubation assays or when working with sensitive cell lines.

## Potential Applications in High-Throughput Screening

**Calcium glubionate** can be effectively employed in a variety of HTS campaigns, including:

- Screening for Modulators of the Calcium-Sensing Receptor (CaSR): The CaSR is a class C GPCR that plays a vital role in calcium homeostasis. HTS assays for CaSR modulators often involve stimulating cells with varying concentrations of extracellular calcium to identify positive and negative allosteric modulators. **Calcium glubionate** is an ideal reagent for creating a precise calcium dose-response curve in these assays.
- Identifying Blockers and Modulators of Voltage-Gated Calcium Channels (VGCCs): Assays for VGCCs, such as Cav2.2 (N-type) and T-type calcium channels, often involve depolarizing the cell membrane to trigger calcium influx. The extracellular buffer in these assays must contain a defined calcium concentration, which can be reliably provided by **calcium glubionate**.
- Characterizing GPCRs that Couple to Calcium Mobilization: Many GPCRs, upon activation, lead to the release of calcium from intracellular stores, a response that can be potentiated by extracellular calcium influx. **Calcium glubionate** can be used to maintain a stable extracellular calcium environment, ensuring a robust and reproducible assay window for screening GPCR ligands.

## Data Presentation

The following tables summarize key quantitative data for representative HTS assays where **calcium glubionate** can be utilized as the calcium source.

Assay Target	Cell Line	Assay Type	Calcium Indicator	Key Performance Metric	Value	Reference
T-type Calcium Channel (CaV3.3)	HEK293	Fluorescence-based (FLIPR)	GCaMP6s-CAAX	Z'-factor	0.7	<a href="#">[1]</a>
T-type Calcium Channel (CaV3.2)	HEK293	Fluorescence-based (FLIPR)	GCaMP6s-CAAX	Z'-factor	0.5	<a href="#">[1]</a>
T-type Calcium Channel (CaV3.1)	HEK293	Fluorescence-based (FLIPR)	GCaMP6s-CAAX	Z'-factor	0.3	<a href="#">[1]</a>
Orphan GPCR (GPR88)	CHO-Gαq15	Calcium Mobilization (FLIPR)	Calcium 5 Dye	Z'-factor	0.72	<a href="#">[2]</a>
Human TAAR1	CHO-Gαq16	Calcium Mobilization (HTS)	Not Specified	Z'-factor	0.84	<a href="#">[3]</a>
N-type Calcium Channel (Cav2.2)	HEK293	Fluorescence-based (FLIPR)	Not Specified	Throughput	~10,000 compounds/8 hours	<a href="#">[4]</a>

Compound	Assay Target	Cell Line	Assay Type	Potency (IC50/EC50)	Reference
Cinacalcet	Calcium-Sensing Receptor (CaSR)	Not Specified	PTH Secretion	Down to 270 nM	[5]
AM095 (Antagonist)	LPA1 Receptor	CHOK1	GCaMP6s-CAAX FLIPR	Not Specified	[6]
PCCA (Agonist)	(1R,2R)-2-PCCA	GPR88	CHO-Gαq5	Calcium Mobilization (FLIPR)	Not Specified [2]
hTAAR1 Antagonists	hTAAR1	CHO-Gαq16	Calcium Mobilization (HTS)	206 nM and 281 nM	[3]

## Experimental Protocols

### Protocol 1: High-Throughput Screening for Modulators of the Calcium-Sensing Receptor (CaSR) using a FLIPR Assay

This protocol describes a method to identify agonists, antagonists, and allosteric modulators of the CaSR by measuring intracellular calcium mobilization in a 384-well format.

#### Materials:

- HEK293 cells stably expressing the human CaSR (HEK293-CaSR)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
- **Calcium Glubionate Stock Solution:** 1 M in sterile water
- FLIPR Calcium 6 Assay Kit (or equivalent Fluo-4 based no-wash kit)

- Test compounds and control ligands (e.g., Cinacalcet as a positive allosteric modulator)
- 384-well black-walled, clear-bottom assay plates

Procedure:

- Cell Plating: Seed HEK293-CaSR cells into 384-well plates at a density of 10,000-20,000 cells per well in their growth medium. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit). Add an equal volume of the dye solution to each well. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[7]
- Compound Addition: Prepare serial dilutions of test compounds and control ligands in Assay Buffer.
- Assay Execution on FLIPR:
  - Place the cell plate and compound plate into the FLIPR instrument.
  - For Agonist Screening: The instrument will add the test compounds to the cell plate. Immediately begin recording fluorescence intensity (Ex: 485 nm, Em: 525 nm) for 2-3 minutes.
  - For Antagonist/Allosteric Modulator Screening: The instrument will first add the test compounds and incubate for a specified period (e.g., 15-30 minutes). Subsequently, a sub-maximal concentration of an agonist (e.g., an EC<sub>20</sub> concentration of a known CaSR agonist or a specific concentration of **calcium glubionate**) is added, and fluorescence is recorded.
- Data Analysis:
  - Calculate the change in fluorescence ( $\Delta F$ ) from baseline.
  - For agonist screening, determine the EC<sub>50</sub> values from the dose-response curves.
  - For antagonist screening, determine the IC<sub>50</sub> values.

- For allosteric modulators, assess the leftward or rightward shift in the agonist dose-response curve.
- Calculate the Z'-factor to assess assay quality using positive and negative controls.[8]

## Protocol 2: High-Throughput Screening for N-type (Cav2.2) Calcium Channel Blockers using a FLIPR Assay

This protocol outlines a method for identifying state-dependent blockers of the Cav2.2 channel by manipulating the cell membrane potential with varying potassium concentrations.

### Materials:

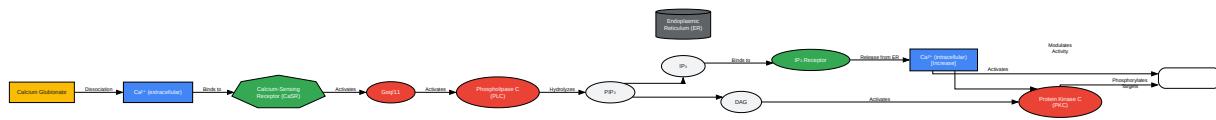
- HEK293 cells stably expressing human Cav2.2 channels and an inward rectifier potassium channel (Kir2.3)
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, and a basal concentration of KCl (e.g., 5 mM)
- Depolarizing Solution: Assay Buffer with a high concentration of KCl (e.g., 90 mM)
- **Calcium Glubionate**
- FLIPR Calcium 6 Assay Kit or Fluo-4 NW Calcium Assay Kit
- Test compounds and a known Cav2.2 blocker (e.g.,  $\omega$ -conotoxin MVIIA)
- 384-well black-walled, clear-bottom assay plates

### Procedure:

- Cell Plating: Seed the HEK293-Cav2.2/Kir2.3 cells into 384-well plates at an appropriate density to form a confluent monolayer. Incubate overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye as described in Protocol 1.[9]
- Compound Incubation under Different Membrane Potentials:

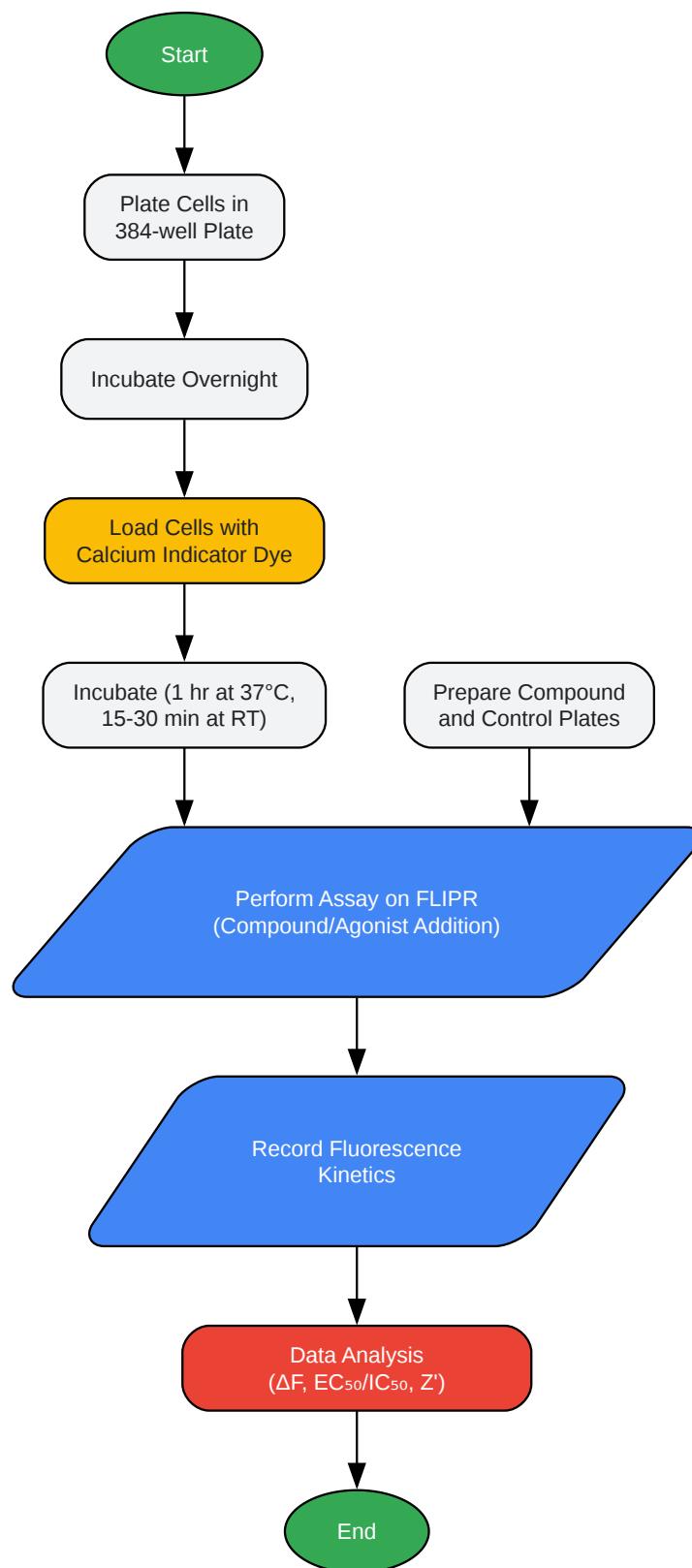
- Prepare Assay Buffers with varying concentrations of KCl (e.g., 5 mM for resting state, 20 mM for partially inactivated state) and a fixed concentration of **calcium glubionate** (e.g., 2 mM).
- Add test compounds at different concentrations to the cells in these buffers.
- Incubate for 15-30 minutes at room temperature.
- Assay Execution on FLIPR:
  - The FLIPR instrument will add the Depolarizing Solution to all wells to activate the Cav2.2 channels.
  - Immediately record the fluorescence signal for 1-2 minutes.[10]
- Data Analysis:
  - Measure the peak fluorescence response to determine the degree of inhibition.
  - Calculate IC<sub>50</sub> values from the concentration-response curves at each pre-incubation KCl concentration.
  - A lower IC<sub>50</sub> at higher KCl concentrations indicates state-dependent inhibition.
  - Determine the Z'-factor for the assay.[11]

## Visualizations



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Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).



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Caption: General experimental workflow for a FLIPR-based HTS assay.

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